![molecular formula C21H26N6O3S B2511160 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013817-87-2](/img/structure/B2511160.png)
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a kinase inhibitor, which means that it can block the activity of certain enzymes in the body that play a role in the development and progression of various diseases. In
Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Neurotoxicity Studies
The compound has been used in neurotoxicity studies. A newly synthesized pyrazoline derivative of the compound was investigated for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Antifungal Agents
The compound has been used in the synthesis of potential antifungal agents. A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
properties
IUPAC Name |
3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-2-3-17-30-18-5-7-19(8-6-18)31(28,29)26-15-13-25(14-16-26)20-9-10-21(24-23-20)27-12-4-11-22-27/h4-12H,2-3,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPGUNVNFDUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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